1,3,5,6-Tetramethylpiperazin-2-one
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Overview
Description
1,3,5,6-Tetramethylpiperazin-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3,5,6-tetramethylpiperazin-2-one . The InChI code for this compound is 1S/C8H16N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h5-7,9H,1-4H3 .Physical And Chemical Properties Analysis
1,3,5,6-Tetramethylpiperazin-2-one is a liquid at room temperature .Scientific Research Applications
Antiplatelet and Cardiovascular Effects
Research indicates that tetramethylpyrazine, a compound with a similar piperazine structure, exhibits antiplatelet activities and could be involved in cardiovascular health. Tetramethylpyrazine inhibits platelet aggregation and ATP-release reaction induced by various agonists, suggesting a potential pathway involving the inhibition of phosphoinositide breakdown and thromboxane A2 formation. This mechanism might be beneficial in cardiovascular diseases treatment (Sheu et al., 1997).
Neuroprotective Properties
Tetramethylpyrazine also shows promise in neuroprotection, with studies indicating its potential in treating ischemic heart disease and thrombotic vascular diseases. The direct action on cardiac contractile function highlights its importance in medical research for neurovascular applications (Hintz & Ren, 2003).
Biochemical Synthesis and Green Chemistry
Significant advancements have been made in the green synthesis of tetramethylpyrazine from renewable materials, showcasing the compound's role in sustainable chemical production. One study details a novel temperature-controlled two-step preparation method that significantly enhances production yield and efficiency, providing a scalable approach for producing this compound from glucose and diammonium phosphate (Xiao et al., 2014).
Antioxidant and Apoptotic Research
Research into the oxidative damage and apoptosis in cerebellar granule cells introduces tetramethylpyrazine and ferulic acid as mitigating agents against iron-induced oxidative stress. These findings suggest potential applications in preventing neuronal diseases associated with oxidative stress, further highlighting the compound's relevance in neuropharmacological research (Zhang et al., 2003).
Safety and Hazards
properties
IUPAC Name |
1,3,5,6-tetramethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h5-7,9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBCFTSUBNDCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=O)C(N1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetramethylpiperazin-2-one | |
CAS RN |
1934278-94-0 |
Source
|
Record name | 1,3,5,6-tetramethylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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